Oleoyl-d-lysine
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Overview
Description
Oleoyl-d-lysine is a bioactive lipid compound known for its potent inhibitory effects on the glycine transporter 2 (GlyT2). This compound is metabolically stable, permeable to the blood-brain barrier, and has shown significant analgesic properties in animal models of neuropathic pain .
Preparation Methods
Synthetic Routes and Reaction Conditions
Oleoyl-d-lysine is synthesized by conjugating a lysine head group in the d-configuration to an oleoyl tail. This process is based on the structure of the endogenous lipid, N-arachidonyl glycine . The synthetic route involves the following steps:
Activation of Oleic Acid: Oleic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form an oleoyl chloride intermediate.
Conjugation with d-Lysine: The oleoyl chloride intermediate is then reacted with d-lysine in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation of Oleic Acid: Large quantities of oleic acid are activated using industrial-grade coupling reagents.
Large-Scale Conjugation: The activated oleic acid is then conjugated with d-lysine using automated reactors to ensure consistency and purity.
Chemical Reactions Analysis
Types of Reactions
Oleoyl-d-lysine undergoes various chemical reactions, including:
Oxidation: The oleoyl tail can undergo oxidation reactions, leading to the formation of hydroperoxides and other oxidized derivatives.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The lysine head group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines and thiols.
Major Products Formed
Oxidation Products: Hydroperoxides and other oxidized derivatives.
Reduction Products: Saturated derivatives of this compound.
Substitution Products: Various derivatives with modified lysine head groups.
Scientific Research Applications
Oleoyl-d-lysine has a wide range of scientific research applications:
Mechanism of Action
Oleoyl-d-lysine exerts its effects by selectively inhibiting the glycine transporter 2 (GlyT2). The compound binds to an allosteric site on GlyT2, leading to increased synaptic concentrations of glycine . This prolonged activation of glycine receptors reduces the firing of excitatory pain-projecting neurons, thereby providing analgesia . The molecular targets involved include the transmembrane domains and extracellular loops of GlyT2 .
Comparison with Similar Compounds
Similar Compounds
N-arachidonyl glycine: An endogenous lipid with similar inhibitory effects on GlyT2.
Oleoyl-l-carnitine: Another lipid-based GlyT2 inhibitor with a different head group.
Uniqueness of Oleoyl-d-lysine
This compound is unique due to its high metabolic stability, blood-brain barrier permeability, and potent analgesic properties . Unlike other GlyT2 inhibitors, it has a favorable safety profile with minimal side effects .
Properties
Molecular Formula |
C24H46N2O3 |
---|---|
Molecular Weight |
410.6 g/mol |
IUPAC Name |
(2R)-6-amino-2-[[(Z)-octadec-9-enoyl]amino]hexanoic acid |
InChI |
InChI=1S/C24H46N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23(27)26-22(24(28)29)19-17-18-21-25/h9-10,22H,2-8,11-21,25H2,1H3,(H,26,27)(H,28,29)/b10-9-/t22-/m1/s1 |
InChI Key |
JJUHWJQHBPFMJW-MZMPXXGTSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)N[C@H](CCCCN)C(=O)O |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NC(CCCCN)C(=O)O |
Origin of Product |
United States |
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